molecular formula C15H13FO3 B017815 4'-Hydroxyflurbiprofen CAS No. 52807-12-2

4'-Hydroxyflurbiprofen

Cat. No. B017815
CAS RN: 52807-12-2
M. Wt: 260.26 g/mol
InChI Key: GTSMMBJBNJDFRA-UHFFFAOYSA-N
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Description

4’-Hydroxyflurbiprofen is a member of biphenyls . It is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat the signs and symptoms of osteoarthritis and rheumatoid arthritis .


Synthesis Analysis

The biotransformation of the fluorinated anti-inflammatory drug flurbiprofen was investigated in Cunninghamella spp. Mono- and dihydroxylated metabolites were detected, and the major metabolite 4’-hydroxyflurbiprofen was isolated . Another study also reported the biotransformation of flurbiprofen to 4’-hydroxyflurbiprofen by a recombinant strain of Pichia pastoris .


Molecular Structure Analysis

The molecular formula of 4’-Hydroxyflurbiprofen is C15H13FO3 . The IUPAC name is 2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid .


Chemical Reactions Analysis

The major metabolic pathway of flurbiprofen metabolized to 4’-hydroxyflurbiprofen is mediated by cytochrome P450 2C9 (CYP2C9) enzyme . The biotransformation of flurbiprofen to 4’-hydroxyflurbiprofen was also observed in Cunninghamella spp .


Physical And Chemical Properties Analysis

The molecular weight of 4’-Hydroxyflurbiprofen is 260.26 g/mol . It has a computed XLogP3 value of 3.8, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Stereospecific Analysis

4’-Hydroxyflurbiprofen is used in the stereospecific analysis of flurbiprofen and its major metabolites in plasma and urine . This involves the use of direct chiral-phase High-Performance Liquid Chromatography (HPLC) methods for the determination of flurbiprofen and its major metabolites .

Biological Fluids Analysis

The compound is used in the analysis of biological fluids . The quantification of all three analytes, both free and conjugated, in urine is carried out following liquid-liquid extraction using tandem ultraviolet (UV) and fluorescence detection .

Plasma Assay

4’-Hydroxyflurbiprofen is used in plasma assays . The plasma assay is linear (r >0.997) between 0.1–6 μg mL −1 and 0.01–0.6 μg mL −1 for the enantiomers of flurbiprofen and 4’-hydroxyflurbiprofen respectively .

Urine Assay

The compound is used in urine assays . The urine assay is linear (r >0.998) between 0.05–10 μg mL −1, 0.1–20 μg mL −1 and 0.01–2 μg mL −1 for the enantiomers of flurbiprofen, 4’-hydroxyflurbiprofen and 3’-hydroxy-4’-methoxyflurbiprofen respectively .

Enantioselectivity Studies

4’-Hydroxyflurbiprofen is used in studies investigating the enantioselectivity of flurbiprofen . Initial volunteer studies suggest that the disposition of flurbiprofen displays modest enantioselectivity in humans .

Chromatographic Separation

The compound is used in the chromatographic separation and resolution of the enantiomers of flurbiprofen and its two major metabolites .

Safety And Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The major metabolic pathway of flurbiprofen metabolized to 4’-hydroxyflurbiprofen is mediated by cytochrome P450 2C9 (CYP2C9) enzyme. Therefore, CYP2C9 enzyme activity primarily influences flurbiprofen concentrations . This suggests that future research could focus on the role of CYP2C9 in the metabolism of 4’-Hydroxyflurbiprofen and its implications for drug efficacy and safety.

properties

IUPAC Name

2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSMMBJBNJDFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967269
Record name 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxyflurbiprofen

CAS RN

52807-12-2, 80685-20-7
Record name 4'-Hydroxyflurbiprofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052807122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-4-acetic acid, 2-fluoro-4'-hydroxy-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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